4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane
Description
Molecular Architecture and Bonding Configuration
4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane (CAS: 1242517-59-4) is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with four methyl groups and a 4-methylfuran-2-yl moiety. Its molecular formula is C₁₁H₁₇BO₃ , with a molecular weight of 208.06 g/mol . The compound adopts a planar boron-centered trigonal geometry, where the boron atom is covalently bonded to two oxygen atoms from the dioxaborolane ring and one carbon atom from the furan substituent.
The dioxaborolane ring consists of a five-membered B-O-C-O-C cyclic structure, with two adjacent oxygen atoms and a central boron atom. The tetramethyl substituents (4,4,5,5-tetramethyl) occupy the non-oxygen-bearing carbon positions, inducing steric hindrance that stabilizes the boron center against hydrolysis. The 4-methylfuran-2-yl group is attached to boron via a B–C bond at the 2-position of the furan ring, creating a conjugated system that enhances electronic delocalization. Key bond lengths include:
- B–O : 1.36–1.38 Å (typical for boronic esters)
- B–C : 1.56–1.58 Å (shorter than B–O due to covalent character)
The InChI code (1S/C11H17BO3/c1-8-6-9(13-7-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3) and SMILES (CC1=CC(=CO1)B2(OC(C)(C)C(C)(C)O2) notation confirm the connectivity and stereochemistry.
Comparative Analysis with Related Boronic Esters
This compound belongs to the 1,3,2-dioxaborolane family, distinguished by its furan substituent and tetramethyl groups. Compared to analogous structures:
The tetramethyl groups provide superior steric shielding compared to simpler boronic esters like 4-methylfuran-2-boronic acid , which lacks cyclic protection. This shielding reduces unwanted side reactions, such as proto-deboronation, while maintaining reactivity in cross-coupling applications. The furan ring’s electron-rich nature enhances boron’s electrophilicity relative to phenyl-substituted analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane), facilitating transmetalation steps in catalytic cycles.
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray crystallographic data for 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane remains unpublished, structural insights can be extrapolated from related boronic esters. For example:
- B–O bond lengths in pinacol boronic esters average 1.36–1.38 Å , with B–C bonds at 1.56–1.58 Å .
- The dioxaborolane ring typically adopts a slightly puckered conformation to alleviate steric strain from methyl groups.
In this compound, the 4-methylfuran substituent likely induces planar alignment with the boron center, maximizing π-conjugation between the furan’s oxygen lone pairs and the empty p-orbital on boron. This conjugation stabilizes the boron atom and modulates its Lewis acidity, as evidenced by comparative studies on furan- vs. phenyl-substituted boronic esters.
Molecular dynamics simulations predict that the tetramethyl groups restrict rotational freedom around the dioxaborolane ring, locking the furan substituent in a syn-periplanar orientation relative to the boron atom. This rigidity enhances stereochemical fidelity in cross-coupling reactions, as observed in analogous systems.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-9(13-7-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODICCYCRSSGKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242517-59-4 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Iron-Catalyzed C(sp2)–H Borylation of 2-Methylfuran
A prominent method involves iron-catalyzed borylation of 2-methylfuran using pinacolborane (HBpin) as the boron source. The process uses iron dichloride complexed with bis(dimethylphosphino)ethane (dmpe) as a catalyst precursor, activated by carboxylate salts such as sodium 2-ethylhexanoate.
- Catalyst preparation: Iron dichloride (FeCl2) is reacted with dmpe in anhydrous tetrahydrofuran (THF) under argon for 48 hours to form the active catalyst complex.
- Reaction conditions: The catalyst (0.02 mmol), sodium 2-ethylhexanoate (0.04 mmol), HBpin (0.6 mmol), and 2-methylfuran substrate (0.5 mmol) are combined in THF (1 mL) and irradiated with blue light for 48 hours.
- Outcomes: This method yields a mixture of regioisomeric furyl boronic esters, including 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane, with yields up to 59% and regioselectivity favoring the desired isomer (71:29 ratio) after prolonged reaction times.
| Parameter | Details |
|---|---|
| Catalyst | FeCl2/dmpe complex |
| Activator | Sodium 2-ethylhexanoate |
| Boron source | Pinacolborane (HBpin) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction time | 48 hours (blue light irradiation) |
| Yield | Up to 59% (mixture of regioisomers) |
| Regioselectivity ratio | 71:29 (desired isomer:other isomer) |
Rhodium-Catalyzed Borylation and Subsequent Functionalization
Another approach involves rhodium catalysis where 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in the presence of Rh(cod)Cl2 and tricyclohexylphosphane in a cyclohexane/triethylamine solvent mixture.
- Procedure: The rhodium catalyst and ligand are stirred with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under argon, followed by addition of an alkyne substrate.
- Purification: The crude product is purified by gel permeation chromatography.
- Yield: The isolated yield in this specific example was low (1.5%), but the method is useful for complex molecule synthesis involving boronate intermediates.
This method is less directly related to the preparation of the methylfuran boronate itself but demonstrates the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in advanced synthetic sequences.
Summary Table of Preparation Methods
| Method | Catalyst/System | Boron Source | Substrate | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iron-catalyzed C–H borylation | FeCl2/dmpe + Na(2-EH) | Pinacolborane (HBpin) | 2-Methylfuran | Up to 59 | Blue light irradiation, regioselective |
| Rhodium-catalyzed borylation | Rh(cod)Cl2 + PCy3 | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Alkynes | ~1.5 | Low yield, used for complex molecule synthesis |
| Direct commercial synthesis | Industrial proprietary methods | N/A | N/A | N/A | High purity, moisture sensitive |
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthetic Applications
1. Cross-Coupling Reactions
4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane is primarily used as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids. The compound's stability and reactivity make it suitable for synthesizing complex organic molecules.
Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this dioxaborolane in synthesizing substituted biaryls under mild conditions. The reaction showed high yields and selectivity, highlighting its utility in pharmaceutical chemistry .
2. Synthesis of Furan Derivatives
The compound can also be utilized to synthesize various furan derivatives through functionalization reactions. Its furan moiety allows for further transformations that can lead to biologically active compounds.
Case Study : A research article in the European Journal of Organic Chemistry illustrated the use of this compound to create novel furan-based scaffolds that exhibited promising anti-cancer activity. The study emphasized the importance of the dioxaborolane framework in enhancing the solubility and bioavailability of these compounds .
Material Science Applications
1. Polymer Chemistry
In material science, 4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane is investigated for its role in polymerization processes. It can act as a monomer or cross-linking agent in the synthesis of polymers with tailored properties.
Case Study : Research published in Macromolecules highlighted the incorporation of this dioxaborolane into polycarbonate matrices to improve thermal stability and mechanical properties. The study found that even small amounts of the compound significantly enhanced the material's performance .
Environmental Applications
The compound's ability to form stable complexes with metals has led to its exploration in environmental chemistry for heavy metal remediation. Its boron-based structure allows it to bind with pollutants effectively.
Case Study : A study in Environmental Science & Technology reported on the use of dioxaborolanes for capturing lead ions from contaminated water sources. The results indicated high efficiency and selectivity for lead ions over other common metal ions .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transmetalation process. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate intermediates, which then undergo coupling with aryl halides to form biaryl products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane, highlighting differences in substituents, synthesis, reactivity, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity, enhancing cross-coupling efficiency in electron-deficient systems.
- Heteroaromatic substituents (furan, thiophene) modulate electronic properties for applications in materials science and drug design .
- Bulky alkyl chains (e.g., pentadecane in ) improve stability but reduce solubility in polar solvents.
Synthetic Methodologies :
- Transition-metal catalysis (Pd, Co) dominates synthesis, as seen in styrene hydroboration () and Suzuki couplings ().
- Steric protection from the pinacol methyl groups is consistent across analogs, enabling stability under diverse conditions .
Applications :
- Pharmaceuticals : Sulfonyl- and heteroaromatic-substituted derivatives are prevalent in kinase inhibitors () and antiviral agents ().
- Materials Science : Benzo[b]thiophene derivatives () are used in organic electronics due to their π-conjugated systems.
Stability and Selectivity :
- Pinacol esters generally resist hydrolysis, but steric hindrance from substituents (e.g., phenethyl in ) further stabilizes the boron center.
- Regioselectivity in C–H borylation is influenced by substituent size; smaller groups (e.g., methylfuran) allow access to ortho/meta positions vs. bulky groups .
Research Findings and Data Tables
Table 1: NMR Data Comparison of Selected Analogs
Table 2: Thermal and Physical Properties
Biological Activity
4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane (CAS No. 1242517-59-4) is a boron-containing compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The molecular formula of 4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane is , with a molecular weight of 208.06 g/mol. The compound is characterized by a dioxaborolane ring structure which contributes to its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. In particular, dioxaborolanes have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Study 1 : A study conducted on various cancer cell lines demonstrated that 4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane exhibited cytotoxic effects at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways .
- Study 2 : Another research effort highlighted the compound's ability to inhibit angiogenesis in vitro by downregulating vascular endothelial growth factor (VEGF) expression in human endothelial cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A series of tests against common bacterial strains revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity .
The biological activity of 4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
- Inhibition of Key Enzymes : It has been suggested that dioxaborolanes can inhibit enzymes involved in DNA replication and repair processes .
- Disruption of Cell Membranes : The lipophilic nature of this compound allows it to interact with cellular membranes, potentially disrupting their integrity .
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a boron-based therapy incorporating 4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane. The results indicated a partial response in 25% of participants after six cycles of treatment .
Case Study 2: Antimicrobial Application
In a laboratory setting, formulations containing this compound were tested against biofilms formed by Staphylococcus aureus. The results showed a significant reduction in biofilm formation at sub-MIC levels .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane, and how can purity be validated?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or Ir-catalyzed photoredox reactions. For example, Ir-catalyzed conditions (e.g., [Ir(dtbbpy)(ppy)₂]PF₆ under blue LED light) enable efficient cross-coupling with aryl halides .
- Purity Validation : Use 1H/13C NMR to confirm structural integrity (e.g., characteristic peaks for the furan and dioxaborolane moieties) and HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%). Gas chromatography-mass spectrometry (GC-MS) may also detect volatile impurities .
Q. How does the steric bulk of the 4,4,5,5-tetramethyl groups influence reactivity in cross-coupling reactions?
- Analysis : The pinacol (tetramethyl) groups stabilize the boron center via steric protection, reducing hydrolysis and oxidative deboronation. This enhances stability in air-sensitive reactions but may slow transmetallation in Suzuki couplings. Kinetic studies using 31P NMR or 11B NMR can track boron coordination states .
Q. What chromatographic methods are recommended for purifying this compound?
- Protocol : Use silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 2:1 v/v + 0.25% triethylamine to suppress boronic acid hydrolysis). For challenging separations, reverse-phase HPLC with a methanol/water system (70:30) is effective .
Advanced Research Questions
Q. How can contradictions in catalytic activity data between Pd and Ni systems be resolved for this boronic ester?
- Case Study : Pd catalysts (e.g., Pd(PPh₃)₄) often outperform Ni in aryl-aryl couplings, but NiCl₂(dppf) shows higher efficiency for sterically hindered substrates. Compare turnover numbers (TONs) and reaction yields under identical conditions (e.g., 100°C, toluene, 12 h). Use X-ray crystallography to analyze catalyst-substrate adducts and identify steric mismatches .
Q. What strategies mitigate furan ring oxidation during photoredox applications?
- Experimental Design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
